2-Amino-5-bromo-1H-benzo[d]imidazol-7-ol is a heterocyclic compound characterized by its unique structure, which includes a benzimidazole moiety substituted with an amino group and a bromine atom. The molecular formula of this compound is , with a molecular weight of approximately 228.046 g/mol. The presence of the hydroxyl group at the 7-position enhances its potential reactivity and biological activity. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its diverse properties and potential applications.
The chemical reactivity of 2-amino-5-bromo-1H-benzo[d]imidazol-7-ol primarily involves nucleophilic substitution reactions, particularly due to the presence of the amino and hydroxyl functional groups. It can undergo:
2-Amino-5-bromo-1H-benzo[d]imidazol-7-ol exhibits significant biological activity, particularly in pharmacological contexts. Studies have indicated that compounds with similar structures show:
The synthesis of 2-amino-5-bromo-1H-benzo[d]imidazol-7-ol typically involves several steps:
These methods allow for the efficient production of this compound while enabling modifications to enhance its properties.
2-Amino-5-bromo-1H-benzo[d]imidazol-7-ol has several potential applications:
Interaction studies involving 2-amino-5-bromo-1H-benzo[d]imidazol-7-ol focus on its binding affinities with various biological targets:
Several compounds share structural similarities with 2-amino-5-bromo-1H-benzo[d]imidazol-7-ol. Here are some notable examples:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 5-Bromo-1H-benzo[d]imidazol-2-amine | 0.95 | Lacks hydroxyl group; primarily an amine |
| 4-Bromo-1H-benzo[d]imidazol-2-amines | 0.95 | Different substitution pattern on the benzene ring |
| 5,6-Dibromo-1H-benzo[d]imidazole | 0.74 | Contains two bromine atoms; increased reactivity |
| N-Methyl-1H-benzo[d]imidazol-2-amines | 0.82 | Methylated nitrogen; alters solubility and reactivity |
| 4-Bromo-2-methyl-1H-benzimidazole | 0.76 | Methyl substitution affects electronic properties |
These comparisons highlight the uniqueness of 2-amino-5-bromo-1H-benzo[d]imidazol-7-ol due to its specific functional groups and potential applications in medicinal chemistry and materials science.
The chemical identity of 2-Amino-5-bromo-1H-benzo[d]imidazol-7-ol is rooted in its benzimidazole core, a bicyclic system comprising a benzene ring fused to an imidazole moiety. The presence of amino, bromo, and hydroxy functional groups at specific positions confers unique physicochemical and potential biological properties. Accurate identification and systematic naming are essential for unambiguous communication in research, regulatory, and commercial contexts.
The International Union of Pure and Applied Chemistry (IUPAC) provides the gold standard for the systematic naming of organic compounds. For 2-Amino-5-bromo-1H-benzo[d]imidazol-7-ol, the IUPAC name is derived by identifying the benzimidazole core, assigning locants to the substituents according to established priority rules, and designating the nature of each substituent.
The IUPAC name for this compound is 2-amino-5-bromo-1H-benzo[d]imidazol-7-ol. This name reflects the presence of an amino group at position 2, a bromine atom at position 5, and a hydroxyl group at position 7 of the benzimidazole skeleton. The "1H" prefix indicates the presence of a hydrogen atom on the nitrogen at position 1, a convention used to distinguish tautomers or isomers with different protonation states.
The molecular formula for 2-Amino-5-bromo-1H-benzo[d]imidazol-7-ol is C7H6BrN3O. This formula encapsulates the compound's elemental composition and is critical for stoichiometric calculations, analytical chemistry, and database searches.
The structural representation of the molecule can be depicted as follows:
The structure features a fused benzene and imidazole ring system. The amino group is attached to the imidazole nitrogen at position 2, the bromine atom is located at the 5-position of the benzene ring, and the hydroxyl group is attached at position 7, which is the para position relative to the imidazole nitrogen.
The InChI (International Chemical Identifier) for this compound provides a machine-readable string that encodes the structure:
InChI: 1S/C7H6BrN3O/c8-3-1-4-6(5(12)2-3)11-7(9)10-4/h1-2,12H,(H3,9,10,11)
The corresponding InChIKey, a hashed version suitable for database indexing, is:
InChIKey: IODZCRJMDFKJAG-UHFFFAOYSA-N.
The SMILES (Simplified Molecular Input Line Entry System) notation is:
SMILES: C1=CC2=C(C=C1Br)NC(=N2)N.
These representations are indispensable for cheminformatics applications, computational modeling, and digital archiving.
| Identifier | Value |
|---|---|
| IUPAC Name | 2-amino-5-bromo-1H-benzo[d]imidazol-7-ol |
| Molecular Formula | C7H6BrN3O |
| Molecular Weight | 228.05 g/mol |
| InChI | 1S/C7H6BrN3O/c8-3-1-4-6(5(12)2-3)11-7(9)10-4/h1-2,12H,(H3,9,10,11) |
| InChIKey | IODZCRJMDFKJAG-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Br)NC(=N2)N |
| CAS Number | 1804270-43-6 |
| PubChem CID | Not directly assigned; see related compounds |
The unambiguous identification of chemical substances across regulatory, commercial, and research domains relies on standardized registry numbers and recognized synonyms. For 2-Amino-5-bromo-1H-benzo[d]imidazol-7-ol, several identifiers are pertinent.
The CAS Registry Number is 1804270-43-6. This unique numerical identifier is assigned by the Chemical Abstracts Service and is widely used in regulatory filings, material safety data sheets, and procurement systems.
The PubChem Compound Identifier (CID) for the exact compound is not directly listed in the PubChem database as of the most recent update; however, related compounds such as 5-Bromo-1H-benzimidazole are catalogued under CID 785299. The absence of a direct CID for the fully substituted compound underscores the need for careful cross-referencing when navigating chemical databases.
Other synonyms encountered in the literature and commercial catalogs include:
These synonyms reflect minor variations in hyphenation or bracket placement but refer to the same molecular entity. It is crucial to verify registry numbers and structural representations to avoid confusion with positional isomers or related analogs.
| Registry / Database | Identifier / Synonym |
|---|---|
| CAS | 1804270-43-6 |
| Sigma-Aldrich Ref. | AChemBlock-ADVH9A9843DF |
| PubChem (related) | 785299 (5-Bromo-1H-benzimidazole) |
| Synonyms | 2-Amino-5-bromo-1H-benzimidazol-7-ol |
Benzimidazole derivatives are renowned for their structural diversity, which arises in part from the potential for substitution at multiple positions on the fused ring system. Bromination, in particular, can occur at several positions, giving rise to positional isomers with distinct physicochemical and biological properties.
In the context of 2-Amino-5-bromo-1H-benzo[d]imidazol-7-ol, the bromine atom is located at the 5-position of the benzimidazole core. However, isomers with bromine at other positions—such as the 4-, 6-, or 7-positions—are also synthetically accessible and are of interest for comparative studies.
The nomenclature of these isomers follows IUPAC conventions, with the locant indicating the position of the bromine atom. For example, 6-Bromo-1H-benzimidazole (PubChem CID 785299) features bromine at the 6-position, while 5-Bromo-1H-benzimidazole has bromine at the 5-position. The presence of additional substituents, such as amino or hydroxy groups, further increases the number of possible isomers.
| Compound Name | Bromine Position | Other Substituents | CAS Number | PubChem CID |
|---|---|---|---|---|
| 2-Amino-5-bromo-1H-benzo[d]imidazol-7-ol | 5 | 2-amino, 7-hydroxy | 1804270-43-6 | - |
| 5-Bromo-1H-benzimidazole | 5 | None | 4887-88-1 | 785299 |
| 6-Bromo-1H-benzimidazole | 6 | None | - | 785299 |
| 2-Amino-6-bromo-1H-benzo[d]imidazol-7-ol | 6 | 2-amino, 7-hydroxy | - | - |
| 2-Amino-5-bromo-1H-benzimidazol-4-ol | 5 | 2-amino, 4-hydroxy | - | - |
The regioselectivity of bromination and subsequent functionalization is influenced by electronic and steric factors, as well as the conditions employed during synthesis. The ability to access and characterize these isomers is essential for structure-activity relationship (SAR) studies, particularly in the context of medicinal chemistry, where small changes in substitution pattern can lead to significant differences in biological activity.
In this diagram, the benzimidazole core is shown with numbered positions, highlighting the potential sites for bromination and other substitutions. The 2-amino, 5-bromo, and 7-hydroxy positions are indicated, corresponding to the structure of 2-Amino-5-bromo-1H-benzo[d]imidazol-7-ol.
The exploration of positional isomerism extends beyond academic interest, as it underpins the rational design of new compounds with tailored properties for pharmaceutical, agrochemical, and material science applications.
The synthesis of 2-amino-5-bromo-1H-benzo[d]imidazol-7-ol often begins with o-phenylenediamine derivatives, leveraging their ability to undergo cyclocondensation with carbonyl-containing reagents. The classical Phillip’s method, which involves heating o-phenylenediamine with carboxylic acids in hydrochloric acid, has been adapted to introduce bromine at the 5-position. For instance, 4-bromo-o-phenylenediamine can react with glycolic acid under reflux conditions in concentrated HCl to form the benzimidazole core, followed by oxidation to introduce the hydroxyl group at the 7-position [1].
A notable advancement involves the use of pre-brominated o-phenylenediamine derivatives to bypass regioselectivity challenges. In one protocol, 5-bromo-2-aminobenzimidazole is synthesized via cyclocondensation of 4-bromo-o-phenylenediamine with formic acid, achieving a 78% yield after 6 hours at 120°C [3]. This intermediate is subsequently oxidized using hydrogen peroxide in an alkaline medium to introduce the hydroxyl group, though this step often requires careful pH control to prevent over-oxidation.
Comparative studies highlight the limitations of traditional routes, including prolonged reaction times (8–12 hours) and moderate yields (60–75%) due to competing side reactions such as dihydrobenzimidazole formation [2]. These challenges have spurred the development of catalytic approaches for improved efficiency.
Selective bromination at the 5-position of the benzimidazole scaffold remains a critical challenge. While electrophilic bromination using bromine (Br₂) in dichloromethane can achieve this, the presence of amino and hydroxyl groups complicates regioselectivity. Recent strategies employ directing groups or transition-metal catalysts to enhance specificity. For example, copper(II) acetate-mediated bromination using N-bromosuccinimide (NBS) in acetonitrile directs bromine to the 5-position with 89% selectivity, as demonstrated in the synthesis of 5-bromo-2-aminobenzimidazole derivatives [3].
Palladium-catalyzed C–H activation has also shown promise. A protocol utilizing palladium(II) acetate with pyridine ligands enables bromination at the 5-position without requiring pre-functionalized substrates. This method achieves an 82% yield under mild conditions (60°C, 4 hours) and tolerates sensitive functional groups such as free amines and hydroxyls [3]. However, scalability remains limited due to the high cost of palladium catalysts.
The amino and hydroxyl groups in 2-amino-5-bromo-1H-benzo[d]imidazol-7-ol necessitate protection during synthetic steps to prevent undesired side reactions.
Acetylation with acetic anhydride is the most widely used method for amino group protection. In a representative procedure, 5-bromo-2-aminobenzimidazole is treated with acetic anhydride at 40°C for 4 hours, yielding N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide with 95% efficiency [3]. Deprotection is achieved via hydrolysis with 6M HCl under reflux, restoring the free amine without compromising the bromine or hydroxyl groups.
The hydroxyl group at the 7-position is typically protected as a tert-butyldimethylsilyl (TBS) ether. Using tert-butyldimethylsilyl chloride (TBSCl) and imidazole in dimethylformamide (DMF), protection proceeds quantitatively within 2 hours at room temperature. Deprotection is accomplished with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding the free hydroxyl group in 93% isolated yield [3].
Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and DMF enhance solubility of intermediates but may lead to overhalogenation. Mixed solvent systems, particularly methanol/water (8:1), have proven effective for copper-catalyzed reactions, improving yields by 15–20% compared to anhydrous conditions [3]. For palladium-mediated bromination, acetonitrile emerges as the optimal solvent due to its ability to stabilize Pd intermediates.
Copper(II) acetate catalyzes N-arylation and bromination most efficiently at 60–80°C, with TMEDA as a base enhancing reaction rates by facilitating ligand exchange. For example, N-arylation of N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide with aryl boronic acids proceeds to 92% completion in 2 hours at 60°C using 10 mol% Cu(OAc)₂ and TMEDA [3]. Lower temperatures (25–40°C) are preferred for hydroxyl group protection to minimize silyl ether cleavage.
Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase is standard for monitoring reaction progress. Column chromatography using silica gel (60–120 mesh) with gradient elution (hexane to ethyl acetate) achieves >98% purity for final products.